molecular formula C14H20BrNO2 B14179185 (2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate CAS No. 918441-57-3

(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate

Cat. No.: B14179185
CAS No.: 918441-57-3
M. Wt: 314.22 g/mol
InChI Key: HIRKXDVNONDALU-NSHDSACASA-N
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Description

(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromophenyl group attached to a propan-2-yl chain, which is further linked to a butylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate typically involves the following steps:

    Bromination: The starting material, phenylpropane, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.

    Carbamoylation: The brominated intermediate is then reacted with butyl isocyanate under controlled conditions to form the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to ensure precise control over reaction conditions and improve yield.

    Catalysis: Employing catalysts to enhance the efficiency of the bromination and carbamoylation steps.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and butyl alcohol.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Hydrolysis Products: Amine and butyl alcohol are the primary products of hydrolysis.

Scientific Research Applications

(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a tool compound in biological research to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting their activity and downstream pathways.

    Receptor Binding: It can bind to specific receptors, modulating their function and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate is unique due to its specific structural features, such as the combination of a bromophenyl group with a butylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

918441-57-3

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

[(2S)-1-(4-bromophenyl)propan-2-yl] N-butylcarbamate

InChI

InChI=1S/C14H20BrNO2/c1-3-4-9-16-14(17)18-11(2)10-12-5-7-13(15)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17)/t11-/m0/s1

InChI Key

HIRKXDVNONDALU-NSHDSACASA-N

Isomeric SMILES

CCCCNC(=O)O[C@@H](C)CC1=CC=C(C=C1)Br

Canonical SMILES

CCCCNC(=O)OC(C)CC1=CC=C(C=C1)Br

Origin of Product

United States

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